N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide
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Description
This compound appears to be a complex organic molecule with several functional groups. It contains a benzyl group, an ethylacetamide group, and a 1,2,4-thiadiazine ring, which is a six-membered ring containing three different types of atoms: one sulfur atom, two nitrogen atoms, and three carbon atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route.Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization states of the atoms, the types of intermolecular forces involved, etc.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis, and the thiadiazine ring might participate in electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., can be predicted based on the functional groups present in the molecule.Safety And Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, flammability, etc.
Future Directions
Future research could involve studying the compound’s properties in more detail, exploring its potential uses, and developing efficient methods for its synthesis.
Please note that this is a general analysis. For a detailed and accurate analysis, experimental data and further literature research are needed.
properties
IUPAC Name |
N-benzyl-N-ethyl-2-[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-3-26(17-20-11-5-4-6-12-20)24(29)18-27-22-14-7-8-15-23(22)33(31,32)28(25(27)30)21-13-9-10-19(2)16-21/h4-16H,3,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQWEWLTZJIMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide |
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